5-((phenylthio)methyl)isoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((phenylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound that features an isoxazole ring substituted with a phenylthio group Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((phenylthio)methyl)isoxazol-3(2H)-one typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, such as copper(I) or ruthenium(II), to facilitate the cycloaddition reaction. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-((phenylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
5-((phenylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-((phenylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance its binding affinity to target proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-methylisoxazole: Lacks the phenylthio group, resulting in different reactivity and biological activity.
3-phenylisoxazole: Contains a phenyl group directly attached to the isoxazole ring, leading to different chemical properties.
Isoxazole-4-carboxylic acid: Contains a carboxyl group, which significantly alters its chemical behavior and applications.
Uniqueness
5-((phenylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the isoxazole ring and the phenylthio group.
Properties
CAS No. |
89660-83-3 |
---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
5-(phenylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H9NO2S/c12-10-6-8(13-11-10)7-14-9-4-2-1-3-5-9/h1-6H,7H2,(H,11,12) |
InChI Key |
SFCCRYKGWIMYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=O)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.